molecular formula C8H14O B2385474 Spiro[3.4]octan-2-ol CAS No. 1526741-02-5

Spiro[3.4]octan-2-ol

Cat. No.: B2385474
CAS No.: 1526741-02-5
M. Wt: 126.199
InChI Key: PPJOQDRCVYHEQX-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-2-ol is a spirocyclic compound . Spirocyclic compounds are molecules containing two rings with only one shared atom . They are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This compound contains a hydroxyl group .


Synthesis Analysis

The synthesis of spirocyclic compounds has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . A general approach to a new generation of spirocyclic molecules – oxa-spirocycles – was developed . The key synthetic step was iodocyclization .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O . It contains total 24 bond(s); 10 non-H bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles .


Physical And Chemical Properties Analysis

The average mass of this compound is 110.197 Da . Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Spiro[3.4]octan-2-ol has been utilized in various chemical syntheses and transformations. The Dzhemilev reaction, for instance, used cycloalumination of methylenecyclobutane to synthesize derivatives including spiro[3.4]octan-6-ol and 6-spiro[3.4]octyl formate with high yields and selectivity (D’yakonov et al., 2007). Similarly, spiro[3.4]octan-5-ols were prepared from cyclobutanones through alkylation and addition reactions, highlighting the compound's versatility in organic synthesis (Mandelt et al., 2004).

Conformational and Physical Properties

  • The compound's conformational properties have been studied using proton magnetic resonance (PMR) spectra. For example, the axial-equatorial conformational equilibrium of spiro[2.5]octan-6-ol was investigated to determine its free energy difference and activation energy of ring inversion (Orahovats et al., 1970). Additionally, 4-spiro[2.n]alkanols (n = 3-7) were studied to understand their ionization and rearrangements at different temperatures, providing insights into the stability and reactivity of spiro compounds under various conditions (Prakash et al., 1987).

Application in Cascade Reactions

  • This compound derivatives have been used in cascade reactions. For instance, a study demonstrated the efficient transformation of dienallenes to spirocyclobutenes (spiro[3.4]octenes) as single diastereoisomers in a selective cascade reaction involving the formation of multiple C–C bonds (Qiu et al., 2016). This highlights the potential of spiro compounds in complex organic syntheses.

Mechanism of Action

Target of Action

Spiro[3.4]octan-2-ol is a type of spiro compound . Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers

Mode of Action

The mode of action of Spiro[3It’s known that many spiro compounds act as antioxidants , substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The specific biochemical pathways affected by Spiro[3Given the antioxidant activities of many spiro compounds , it can be inferred that this compound might interact with biochemical pathways related to oxidative stress.

Result of Action

The molecular and cellular effects of Spiro[3As many spiro compounds have antioxidant activities , it can be inferred that this compound might help in mitigating the harmful effects of ROS and RNS at the molecular and cellular levels.

Future Directions

Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .

Properties

IUPAC Name

spiro[3.4]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-5-8(6-7)3-1-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOQDRCVYHEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526741-02-5
Record name spiro[3.4]octan-2-ol
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